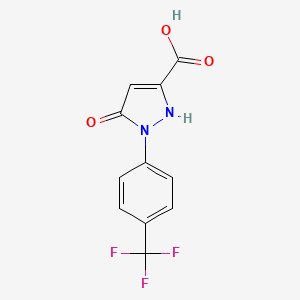![molecular formula C13H13BrN4O B8461776 5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide](/img/structure/B8461776.png)
5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzimidazole core.
Methoxylation: The methoxy group is introduced through an etherification reaction, often using methanol and a suitable catalyst.
Formation of the Hydrobromide Salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a candidate for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its bioactivity and potential therapeutic applications.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with significant medicinal chemistry applications.
Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a pyridine ring and a methoxy group makes it a versatile compound with diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C13H13BrN4O |
|---|---|
Poids moléculaire |
321.17 g/mol |
Nom IUPAC |
6-(pyridin-4-ylmethoxy)-1H-benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C13H12N4O.BrH/c14-13-16-11-2-1-10(7-12(11)17-13)18-8-9-3-5-15-6-4-9;/h1-7H,8H2,(H3,14,16,17);1H |
Clé InChI |
ROKOJSCQQSAHSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OCC3=CC=NC=C3)NC(=N2)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B8461696.png)



![5,6-Dihydrofuro[2,3-c]pyridazin-3(2H)-one](/img/structure/B8461726.png)



![4-{[4-(Decyloxy)phenyl]ethynyl}phenol](/img/structure/B8461765.png)


![Pyridine, 5-chloro-2-fluoro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8461790.png)

